N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide
Overview
Description
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide, also known as EPGQA, is a chemical compound that has recently gained attention in scientific research for its potential therapeutic applications. In
Mechanism of Action
The mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide is not fully understood, but it is believed to act through multiple pathways. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to inhibit the activity of the NF-κB pathway, which is involved in inflammation and cancer. It also has been shown to activate the Nrf2 pathway, which is involved in antioxidant defense and detoxification.
Biochemical and Physiological Effects:
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have several biochemical and physiological effects. It has been shown to decrease the production of inflammatory cytokines, such as TNF-α and IL-6. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has also been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase and catalase. In addition, N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to protect neurons from oxidative stress and apoptosis.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide in lab experiments is its high solubility in organic solvents, which allows for easy preparation of solutions. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide also has low toxicity in vitro, which makes it a suitable compound for cell culture experiments. However, one limitation of using N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide in lab experiments is its limited stability in aqueous solutions, which can affect its activity and efficacy.
Future Directions
There are several future directions for research on N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide. One direction is to investigate its potential as a therapeutic agent for neurodegenerative disorders, such as Alzheimer's and Parkinson's disease. Another direction is to explore its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic drugs. Additionally, further studies are needed to elucidate the mechanism of action of N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide and to optimize its pharmacological properties.
In conclusion, N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide is a promising chemical compound that has potential therapeutic applications in various fields of scientific research. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide is needed to fully understand its potential as a therapeutic agent.
Scientific Research Applications
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has been shown to have potential therapeutic applications in various fields of scientific research. It has been investigated as an anti-inflammatory agent, an anti-cancer agent, and a neuroprotective agent. N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N~1~-8-quinolinylglycinamide has also been studied for its potential to treat Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders.
properties
IUPAC Name |
2-[N-(benzenesulfonyl)-4-ethoxyanilino]-N-quinolin-8-ylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O4S/c1-2-32-21-15-13-20(14-16-21)28(33(30,31)22-10-4-3-5-11-22)18-24(29)27-23-12-6-8-19-9-7-17-26-25(19)23/h3-17H,2,18H2,1H3,(H,27,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBZPJRNAASVNHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N(CC(=O)NC2=CC=CC3=C2N=CC=C3)S(=O)(=O)C4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(4-ethoxyphenyl)-N~2~-(phenylsulfonyl)-N-quinolin-8-ylglycinamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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